2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
Description
2-{[4-(4-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a heterocyclic compound featuring a dihydropyrazinone core substituted with a 4-fluorophenyl group at position 4 and a thioacetamide moiety at position 2. This compound belongs to a class of pyrazine derivatives studied for their biological activities, including kinase inhibition and antimicrobial effects, though specific applications remain under investigation .
The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, as exemplified by methods in related pyrazine syntheses (e.g., Truce-Smiles rearrangement or Suzuki-Miyaura cross-coupling) . Structural characterization often employs NMR, mass spectrometry, and X-ray crystallography, with software like SHELX facilitating crystallographic refinement .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-22(15-5-3-2-4-6-15)17(24)13-26-18-19(25)23(12-11-21-18)16-9-7-14(20)8-10-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXYVZWVKSRINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a member of the phenylacetamide family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 320.39 g/mol. The presence of a fluorine atom and a dihydropyrazinone ring structure contributes to its unique chemical reactivity and biological profile.
Anticancer Activity
Research has indicated that derivatives of phenylacetamide can exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have been tested against various cancer cell lines.
-
Case Study: Prostate Carcinoma (PC3)
- A study on phenylacetamide derivatives showed that certain compounds had IC50 values ranging from 52 μM to 100 μM against the PC3 cell line, indicating moderate cytotoxicity compared to the reference drug imatinib (IC50 = 40 μM) .
- The most active compound in this series was noted to have a p-nitro substituent, enhancing its anticancer efficacy .
- Mechanism of Action
Antimicrobial Activity
The potential antimicrobial effects of This compound have also been explored.
- In Vitro Antibacterial Evaluation
- Research has shown that certain N-phenylacetamide derivatives demonstrate promising antibacterial activity against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis .
- The minimum effective concentration (EC50) for some derivatives was found to be significantly lower than that of established antibacterial agents, suggesting a strong potential for development as new antimicrobial agents .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds highlights the unique properties of 2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-y]sulfanyl}-N-methyl-N-phenylacetamide :
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Imatinib | N/A | Anticancer | 40 |
| Compound A | Similar | Anticancer | 52 |
| Compound B | Similar | Antimicrobial | 156.7 |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets. The presence of the fluorophenyl group enhances lipophilicity, which is crucial for drug absorption and distribution.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Potential
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:
- U-87 (glioblastoma)
- MDA-MB-231 (triple-negative breast cancer)
The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
| Activity Type | Target Organisms/Cell Lines | Method Used | Results |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Agar well method | Significant inhibition at low concentrations |
| Escherichia coli | Agar well method | Comparable to standard antibiotics | |
| Anticancer | U-87 (glioblastoma) | MTT assay | Higher cytotoxicity observed |
| MDA-MB-231 (triple-negative breast) | MTT assay | Lower cytotoxicity compared to U-87 |
Synthesis Routes and Methods
The synthesis of 2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide typically involves multi-step organic reactions, including:
- Formation of the Dihydropyrazine Core : Utilizing appropriate reagents to construct the pyrazine ring.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.
- Acetamide Formation : Attaching the N-methyl-N-phenylacetamide moiety using acylation techniques.
Antibacterial Screening
A study evaluated various derivatives of the compound for antibacterial activity. Compounds with modifications in the sulfur and fluorine substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that structural variations can significantly influence antibacterial potency.
Anticancer Evaluation
In another study focusing on anticancer properties, several derivatives were tested against different cancer cell lines. The results indicated that specific substitutions on the phenyl ring could enhance cytotoxic effects, particularly in glioblastoma cells.
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution: The target’s 4-fluorophenyl group balances lipophilicity and electronic effects. Fluorine substitution in pyrazine derivatives is associated with enhanced metabolic stability and bioavailability in related pharmacophores .
Analog 2 replaces the acetamide with a methyl ester, drastically altering polarity and likely reducing membrane permeability compared to the target .
Spectral and Physicochemical Data :
- Analog 2’s ¹H NMR data (δ 3.70 for CH3O) highlights electron-withdrawing effects from the nitro group on adjacent protons, a trend absent in the target due to its simpler substituents .
- Analog 1’s CAS entry (899759-85-4) suggests its inclusion in drug discovery libraries, implying tested bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
